![molecular formula C21H25Br2N3O2 B3005944 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol CAS No. 539806-31-0](/img/structure/B3005944.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol
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Description
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol, also known as DBHPP, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Neurogenesis
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, a derivative of P7C3, has been found to induce neurogenesis in rat neural stem cells (NSCs). It enhances the number of cells in NSCs in the absence of growth factors like EGF and FGF2 and does not induce astrocytogenesis during differentiation. This compound has shown significant enhancements in BrdU-positive neurons, suggesting a role in promoting neurogenesis by inducing final cell division during NSC differentiation (Shin et al., 2015).
Anticancer Activity
Carbazole derivatives have been evaluated for their anticancer activities. Some derivatives exhibited significant activity against the Human Breast Cancer Cell Line MCF7. The structural characterization and synthesis of these compounds, including their biological evaluation, highlight their potential in cancer research (Sharma et al., 2014).
Apoptosis in Transformed Culture Cells
Carbazole derivatives, including 1-(3,6-dibromo-9H-carbazol-9-yl)-3-phenethylamino-2-propanol, have shown effects on cell-cycle progression of human transformed culture cells. These compounds induced cell death and apoptosis, characterized by TUNEL-positive nuclei. They also inhibited the microtubule-activated ATPase activity of mitotic kinesin Eg5, essential for bipolar spindle formation, suggesting their potential use in cancer therapy (Okumura et al., 2006).
Antifungal and Antibacterial Activity
Several novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules have been synthesized and evaluated as antifungal agents. These compounds, including derivatives of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol, have shown significant antifungal and antibacterial activities against various pathogenic fungal strains and bacteria (Rad et al., 2016).
Multipotent Chaperone Activity
A derivative of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol, termed 5Y, exhibited potent anti-prion, anti-colon cancer, and anti-influenza virus activities. This compound demonstrates multipotent lead compound properties and potential applicability in therapeutics targeting multiple diseases (Yamashita et al., 2020).
properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Br2N3O2/c22-15-1-3-20-18(11-15)19-12-16(23)2-4-21(19)26(20)14-17(28)13-25-7-5-24(6-8-25)9-10-27/h1-4,11-12,17,27-28H,5-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKIMWWXXERDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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